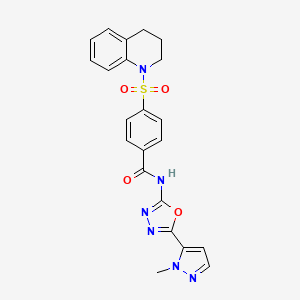
4-chloro-N-(1-cyano-3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-cyano-3-methylbutyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
4-chloro-N-(1-cyano-3-methylbutyl)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide involves the binding of the compound to specific sites on enzymes or other proteins. This binding can result in the inhibition of enzyme activity, which can have downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific targets of the compound. It has been shown to have potential therapeutic effects in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, it has been used in studies of protein-protein interactions and enzyme inhibition, providing valuable insights into the function of these molecules.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(1-cyano-3-methylbutyl)benzamide in lab experiments is its selectivity for certain enzymes and proteins. This can allow researchers to study specific pathways or processes in cells with greater precision. However, one limitation is that the compound may not be effective in all cell types or organisms, and its effects may be influenced by other factors such as pH or temperature.
Future Directions
There are many potential future directions for research on 4-chloro-N-(1-cyano-3-methylbutyl)benzamide. One area of interest is the development of new compounds based on its structure and mechanism of action, which could have even greater selectivity and potency. Additionally, further studies are needed to understand the full range of physiological and biochemical effects of the compound, and its potential therapeutic applications in various diseases. Finally, the development of new methods for synthesizing and purifying this compound could improve its availability for research and clinical use.
Synthesis Methods
The synthesis of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
4-chloro-N-(1-cyano-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDFOIDMSQFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine](/img/structure/B2624076.png)

![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)




![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
